3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
3-pyridin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H16N2S/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2 |
InChI Key |
UFXJHNICORLRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to 8-Azabicyclo[3.2.1]octane
Enantioselective Construction from Acyclic Precursors : Most methods rely on the enantioselective formation of acyclic intermediates containing the necessary stereochemistry, which then cyclize to form the bicyclic system. This includes asymmetric catalysis or chiral auxiliary approaches to set stereocenters before ring closure.
Desymmetrization of Achiral Tropinone Derivatives : Some strategies involve the selective functionalization or cyclization of achiral tropinone derivatives to induce stereochemical control in the bicyclic product.
Cycloaddition Reactions : [3+2] cycloadditions and other pericyclic reactions have been used to construct the bicyclic framework directly, sometimes employing cyclopropanated heterocycles as precursors.
Ring Closing Metathesis (RCM) : RCM has been applied to form the seven-membered ring in the bicyclic system from suitable diene precursors derived from chiral pools.
The preparation of this specific compound involves two key stages: synthesis of the 8-azabicyclo[3.2.1]octane core and subsequent introduction of the pyridin-2-ylsulfanyl group at the 3-position.
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
A commonly employed method starts from 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane intermediates, which can be prepared via reduction or cyclization reactions:
Reduction of 3-Cyano-8-Substituted Precursors : Using metal-mediated reductions (e.g., magnesium in methanol), borohydrides (lithium or sodium borohydride in methanol with pyridine), or catalytic hydrogenation with palladium catalysts under controlled conditions, the nitrile group at position 3 can be converted to the corresponding amine or other functionalities.
Hydroxylation and Subsequent Functionalization : Hydroxy-substituted derivatives at position 3 can be prepared by nucleophilic addition to 3-keto or 3-cyano precursors, followed by further transformations.
Cycloaddition and Ring-Closure Strategies : Microwave-assisted [3+2] cycloadditions of cyclopropanated heterocycles, such as pyrroles or furans, can yield the bicyclic scaffold with high regio- and stereoselectivity.
Introduction of the Pyridin-2-ylsulfanyl Group
The pyridin-2-ylsulfanyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving a thiol or sulfanyl precursor and a suitably activated position on the bicyclic core:
Nucleophilic Substitution on Halogenated Bicyclic Intermediates : Halogenation at the 3-position of the 8-azabicyclo[3.2.1]octane followed by reaction with 2-mercaptopyridine or a pyridin-2-ylthiolate anion allows the formation of the sulfanyl linkage.
Thiol-Ene or Thiol-Michael Additions : If the bicyclic core contains an alkene or activated double bond, thiol addition reactions with pyridin-2-ylthiol can be employed under radical or base-catalyzed conditions.
Cross-Coupling Reactions : Transition-metal catalyzed coupling, such as palladium-catalyzed C-S bond formation, may be used to attach the pyridinylsulfanyl group to the bicyclic scaffold.
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for key steps in the preparation of 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane and related intermediates, based on literature precedents:
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are essential for confirming the bicyclic framework and substitution pattern, including the presence of the pyridinylsulfanyl group.
Mass Spectrometry (MS) : Used to verify molecular weight and purity.
X-ray Crystallography : Provides definitive stereochemical and structural confirmation of the bicyclic scaffold and substituents.
Chromatographic Purification : Preparative HPLC or column chromatography is typically employed to isolate pure compounds.
Summary and Perspectives
The preparation of this compound involves complex synthetic routes that combine the enantioselective or stereoselective construction of the 8-azabicyclo[3.2.1]octane core with strategic functionalization to introduce the pyridin-2-ylsulfanyl substituent. Advances in cycloaddition chemistry, catalytic reductions, and nucleophilic substitution reactions have enabled efficient access to this compound with good yields and stereochemical control. Continued research focuses on improving enantioselectivity, scalability, and functional group compatibility for applications in medicinal chemistry and drug discovery.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and the presence of the pyridine ring allow it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 8-azabicyclo[3.2.1]octane framework allows diverse functionalization at the 3-position. Key analogs include:
Key Observations :
Physicochemical Properties
A comparative analysis of molecular parameters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP* | Key Functional Groups |
|---|---|---|---|---|
| 3-(Pyridin-2-ylsulfanyl)- | C₁₂H₁₅N₂S | 219.33 | 2.5 | Sulfur, pyridine |
| 3-(Pyridin-4-yloxy)- (hydrochloride) | C₁₂H₁₇ClN₂O | 240.73 | 1.8 | Ether, pyridine |
| 3-(Pyridin-3-ylmethyl)- (dihydrochloride) | C₁₃H₂₀Cl₂N₂ | 291.22 | 1.2 | Benzyl, pyridine |
| 3-(Diarylmethylene)- (e.g., 22e) | C₂₅H₂₇F₂NO₃ | 427.49 | 4.9 | Diarylmethylene |
| 3-(4-Fluorophenyl)- (WIN35,428) | C₁₅H₁₇FNO₂ | 274.30 | 3.1 | Fluorophenyl |
*LogP values estimated using fragment-based methods.
Key Trends :
- Hydrophobicity : Sulfur-linked derivatives (LogP ~2.5) are moderately lipophilic, while diarylmethylene analogs (LogP ~4.9) are highly hydrophobic, impacting blood-brain barrier permeability .
- Ionization : Pyridinyl groups (pKa ~4–6) may enhance solubility in acidic environments, whereas triazolyl substituents (pKa ~2–3) reduce ionization .
Key Research Findings and Gaps
- SAR Insights : The 3-position substituent’s electronic and steric properties dictate receptor selectivity. For example, fluorophenyl groups enhance DAT binding, while bulkier diarylmethylene groups favor opioid receptors .
- Unanswered Questions : The biological activity of 3-(Pyridin-2-ylsulfanyl)- remains underexplored. Comparative studies with oxygen analogs (e.g., 3-(Pyridin-2-yloxy)-) are needed to isolate sulfur’s effects.
Biological Activity
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to mu-opioid receptor modulation and as a novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound exhibits significant activity as a mu-opioid receptor antagonist , which is crucial for managing conditions such as opioid-induced bowel dysfunction (OBD). By selectively antagonizing the mu-opioid receptors located in the gastrointestinal tract, it can alleviate side effects associated with opioid analgesics without compromising their central analgesic effects .
Additionally, research indicates that derivatives of 8-azabicyclo[3.2.1]octane can inhibit NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the azabicyclo framework can significantly influence biological activity. For instance, specific substitutions on the pyridine ring and variations in the azabicyclo structure have been shown to enhance potency against NAAA, with some compounds achieving IC50 values in the low nanomolar range (e.g., ARN19689 with IC50 = 0.042 μM) .
Case Study 1: Mu-Opioid Receptor Antagonism
A study focusing on the mu-opioid receptor antagonistic properties of 8-azabicyclo[3.2.1]octane derivatives demonstrated their efficacy in preclinical models for treating OBD. The results indicated that these compounds could effectively reduce gastrointestinal motility issues without inducing withdrawal symptoms typically associated with central opioid antagonism .
Case Study 2: Inhibition of NAAA
In another investigation, a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides was evaluated for their ability to inhibit NAAA. The lead compound from this study exhibited remarkable selectivity and potency, suggesting its potential utility in managing inflammatory diseases through modulation of endocannabinoid signaling pathways .
Comparative Data Table
| Compound Name | Target Enzyme/ Receptor | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Non-covalent inhibition |
| Mu-opioid antagonist | Mu-opioid receptor | Varies | Competitive antagonism |
| Pyrazole derivative | NAAA | 0.655 | Non-covalent inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
